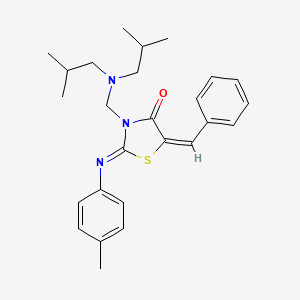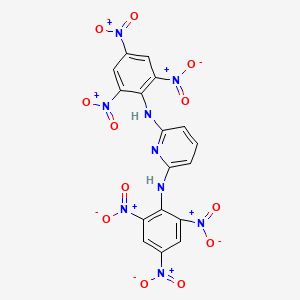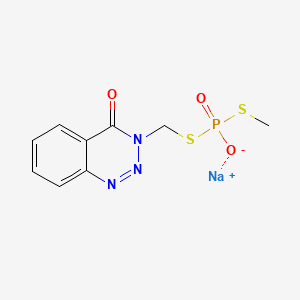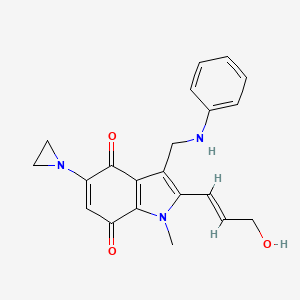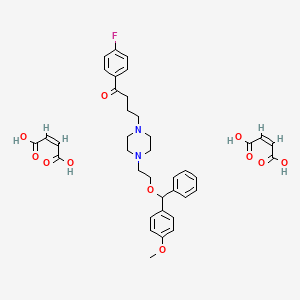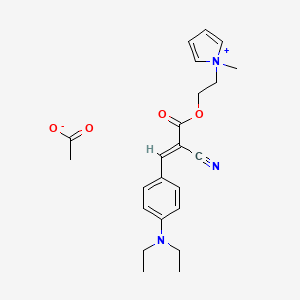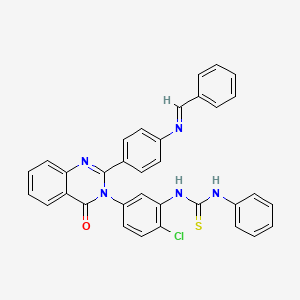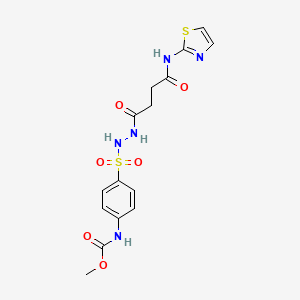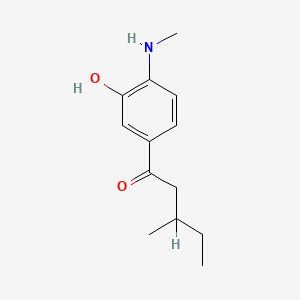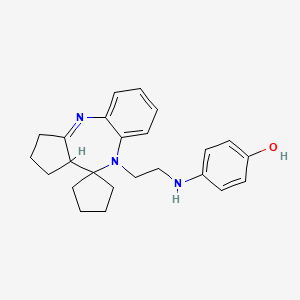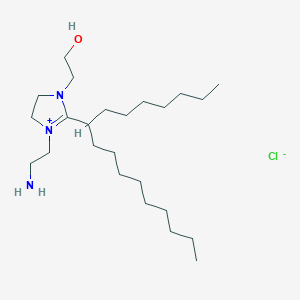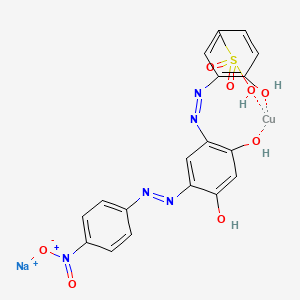
2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid: is a chemical compound with the molecular formula C15H18ClN3O2. It belongs to the class of barbituric acid derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorophenyl group attached to the iminobarbituric acid core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is explored for its potential therapeutic effects, including anticonvulsant and sedative activities.
Industry: In the industrial sector, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects on ion channels and enzyme activities contribute to its pharmacological profile. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 5,5-Diethyl-4-(2-chlorophenyl)iminobarbituric acid
- 5,5-Diethyl-4-(3-chlorophenyl)iminobarbituric acid
- 5,5-Diethyl-4-(4-bromophenyl)iminobarbituric acid
Comparison: Compared to its analogs, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid exhibits unique chemical reactivity and biological activity due to the position and nature of the substituents on the phenyl ring. The presence of the 4-chlorophenyl group influences its pharmacokinetics and pharmacodynamics, making it distinct from other similar compounds.
Properties
CAS No. |
87215-87-0 |
|---|---|
Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
6-(4-chlorophenyl)imino-5,5-diethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-14(4-2)11(17-13(20)18-12(14)19)16-10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
DAEPESYMESSZGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NC2=CC=C(C=C2)Cl)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


